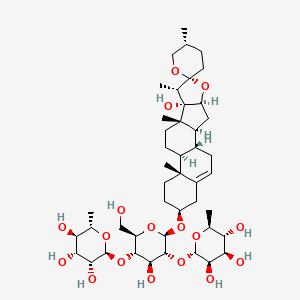

Pennogenin 3-O-beta-chacotrioside

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABPSKKFOWENEB-KUYDPMQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903915 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65607-37-6 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pennogenin 3-O-beta-chacotrioside: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin (B1253130) 3-O-beta-chacotrioside is a steroidal saponin (B1150181) isolated from plants of the Paris genus, notably Paris polyphylla. This complex natural product has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of Pennogenin 3-O-beta-chacotrioside, with a focus on its roles in autophagy induction and lipid metabolism. Detailed experimental protocols for its study are also presented.

Chemical Structure and Properties

This compound is a triglycoside of pennogenin. The aglycone, pennogenin, is a spirostanol-type steroid.[1] The chacotriose sugar moiety is attached at the C-3 position of the pennogenin core.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 55916-52-4 | [2] |

| Molecular Formula | C₄₅H₇₂O₁₇ | [2] |

| Molecular Weight | 885.04 g/mol | |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [2] |

| Appearance | White to off-white solid powder | [3] |

| Purity | ≥98% (HPLC) | [2][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its roles in autophagy and lipid metabolism being particularly well-documented.

Autophagy Modulation and Anti-Cancer Effects

This compound is an inducer of autophagy. It upregulates the expression of key autophagy-related proteins, including LC3 and Beclin-1.[3] This mechanism is linked to its anti-colorectal cancer activity. Furthermore, a structurally related pennogenin glycoside, Spiroconazol A, has been shown to induce autophagic cell death in non-small cell lung cancer cells through the activation of the p38 MAPK signaling pathway.[6][7]

Figure 2: Proposed signaling pathway for this compound-induced autophagy.

Attenuation of Lipid Accumulation

Recent studies have highlighted the potent anti-lipidemic effects of this compound.[8][9] In hypertrophied 3T3-L1 adipocytes, it has been shown to reduce lipid droplet accumulation.[10][11] This effect is mediated by the downregulation of key adipogenic and lipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[10][11] Concurrently, it upregulates the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and carnitine palmitoyltransferase 1A (CPT1a).[10][12]

Furthermore, this compound enhances mitochondrial respiration and ATP generation, as determined by Seahorse XF analysis.[10][11]

Figure 3: Mechanism of this compound in lipid metabolism.

Improvement of Glucose Metabolism

In insulin-resistant hepatocytes, this compound has been found to improve glucose metabolism.[13] It enhances insulin (B600854) sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway, leading to increased glycogen (B147801) synthesis and suppressed gluconeogenesis.[13]

Experimental Protocols

Extraction and Purification of Saponins (B1172615) from Paris polyphylla

This protocol is adapted from methods described for the extraction of saponins from Paris polyphylla.[14][15][16][17][18]

Workflow:

Figure 4: General workflow for the extraction and purification of this compound.

Methodology:

-

Preparation of Plant Material: Shade-dry the rhizomes of Paris polyphylla and grind them into a fine powder.

-

Extraction:

-

Suspend the powdered rhizomes in 70-100% ethanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).

-

Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 30-50°C).

-

Repeat the extraction process three times for optimal yield.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in an appropriate solvent (e.g., 40% ethanol).

-

Subject the solution to macroporous resin column chromatography for initial purification.

-

Elute with a gradient of ethanol in water to separate different saponin fractions.

-

-

HPLC Analysis and Final Purification:

-

Analyze the fractions by High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water, with detection at approximately 203 nm.

-

Collect the fractions corresponding to this compound for a highly purified sample.

-

In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes and the assessment of lipid accumulation using Oil Red O staining.[1][3][8][19]

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

-

Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until adipocytes are fully differentiated (typically by Day 8).

-

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a working solution of Oil Red O for 10-15 minutes at room temperature.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin (B73222) if desired.

-

Visualize and quantify the lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.

-

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR).[4][20][21][22][23]

Methodology:

-

Cell Seeding: Seed the cells (e.g., 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Mito Stress Test:

-

Load the sensor cartridge with the following compounds for sequential injection:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Calibrate the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

This compound is a promising bioactive natural product with well-defined mechanisms of action in autophagy and lipid metabolism. The experimental protocols provided herein offer a framework for researchers to further investigate its therapeutic potential in various disease models, including cancer and metabolic disorders. Its multifaceted biological activities warrant continued exploration for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 6. Pennogenin-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 10. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content.protocols.io [content.protocols.io]

- 23. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]

Pennogenin 3-O-beta-chacotrioside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin 3-O-beta-chacotrioside is a steroidal saponin (B1150181) that has garnered significant interest within the scientific community for its potential therapeutic applications. As an active component isolated from various medicinal plants, it has been shown to modulate autophagy and exhibit anti-cancer activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization.

Natural Sources

This compound is predominantly found in plant species belonging to the Melanthiaceae family, particularly within the genera Paris and Trillium. These plants have a long history of use in traditional medicine, and modern phytochemical studies have identified them as rich sources of various steroidal saponins (B1172615), including the target compound.

Table 1: Primary Natural Sources of this compound

| Genus | Species | Common Name(s) | Plant Part(s) Containing the Compound |

| Paris | Paris polyphylla | Love Apple, Chong Lou | Rhizomes[1][2] |

| Paris quadrifolia | Herb Paris, True Lover's Knot | Rhizomes | |

| Trillium | Trillium tschonoskii | Yan Ling Cao | Rhizomes[3][4] |

| Trillium govanianum | Nag Chhatri, Teen Patra | Rhizomes | |

| Dioscorea | Dioscorea bulbifera | Air Potato, Air Yam | Tubers |

| Ypsilandra | Ypsilandra thibetica |

Physicochemical Properties and Characterization Data

Accurate identification of this compound relies on precise analytical data. The following table summarizes key physicochemical properties and provides a representative compilation of spectroscopic data for its characterization.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₅H₇₂O₁₇ |

| Molecular Weight | 885.04 g/mol [2] |

| CAS Number | 55916-52-4[1] |

| Appearance | White to off-white powder |

| Purity (Commercial) | ≥98% (by HPLC)[1] |

| ¹H NMR | Refer to specialized literature for detailed assignments |

| ¹³C NMR | Refer to specialized literature for detailed assignments |

| Mass Spectrometry | Refer to specialized literature for detailed fragmentation patterns |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are generalized from established methods for the isolation of steroidal saponins from Paris and Trillium species.

Protocol 1: Microwave-Assisted Extraction (MAE) of Total Saponins

This method utilizes microwave energy to accelerate the extraction of saponins from the plant matrix.

Materials:

-

Dried and powdered rhizomes of Paris polyphylla or Trillium tschonoskii

-

80% Ethanol-water solution (v/v)

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Combine the powdered plant material with the 80% ethanol-water solution in a suitable extraction vessel at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the vessel in the microwave extraction system.

-

Set the extraction parameters: microwave power at 500 W, temperature at 60°C, and irradiation time of 20 minutes.

-

Following extraction, allow the mixture to cool to room temperature.

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.

Protocol 2: Purification by Macroporous Resin Column Chromatography

This protocol is effective for the initial enrichment of steroidal saponins from the crude extract.

Materials:

-

Crude saponin extract

-

D101 or equivalent macroporous adsorption resin

-

Chromatography column

-

Deionized water

-

Aqueous ethanol (B145695) solutions of increasing concentrations (e.g., 30%, 50%, 70%, 95% v/v)

-

Fraction collector

Procedure:

-

Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.

-

Pack the chromatography column with the pre-treated resin.

-

Dissolve the crude saponin extract in a minimal amount of deionized water and load it onto the column.

-

Wash the column with 2-3 column volumes of deionized water to remove sugars, salts, and other polar impurities.

-

Elute the column with a stepwise gradient of aqueous ethanol solutions, starting with 30% and progressing to 95%.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target saponins.

-

Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Protocol 3: High-Performance Counter-Current Chromatography (HPCCC) for Final Purification

HPCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation.

Materials:

-

Enriched saponin fraction from Protocol 2

-

HPCCC instrument

-

Two-phase solvent system (e.g., n-heptane/n-butanol/acetonitrile/water at a ratio of 10:19:6:20, v/v/v/v)

-

HPLC system for purity analysis

Procedure:

-

Prepare and equilibrate the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the enriched saponin fraction in a mixture of the upper and lower phases and inject it into the HPCCC system.

-

Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate while the column is rotating at a specific speed (e.g., 800 rpm).

-

Monitor the effluent with a UV detector and collect fractions.

-

Analyze the collected fractions by HPLC to determine the purity of this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the primary natural sources and provides a detailed, generalized framework for the isolation and purification of this compound. The described protocols, from microwave-assisted extraction to advanced chromatographic techniques, offer a robust starting point for researchers in natural product chemistry and drug development. The successful isolation and characterization of this compound are crucial steps for enabling further pharmacological studies and exploring its full therapeutic potential. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.

References

Bioactivity Screening of Pennogenin 3-O-beta-chacotrioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin (B1253130) 3-O-beta-chacotrioside (P3C), a steroidal saponin (B1150181) isolated from plants of the Paris genus, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the bioactivity screening of P3C, focusing on its anti-cancer, metabolic modulatory, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₄₅H₇₂O₁₇ |

| Molecular Weight | 885.1 g/mol |

| Appearance | White to off-white solid powder |

| Purity | ≥98% |

| CAS Number | 55916-52-4 |

Anti-Cancer Activity

Pennogenin 3-O-beta-chacotrioside has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a notable mechanism of action involving the induction of autophagy.

Quantitative Anti-Cancer Data

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | IC₅₀ | 4.2 µg/mL | [1] |

| DLD-1 | Human Colorectal Carcinoma | Autophagy Induction | Upregulation of autophagy markers | [2][3][4] |

| CAL-27 | Human Tongue Squamous Cell Carcinoma | Apoptosis Induction & Autophagy | Dose-dependent increase | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of P3C on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HL-60, DLD-1, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) and incubate for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Western Blot for Autophagy Markers (LC3 and Beclin-1)

This protocol details the detection of key autophagy-related proteins modulated by P3C.

-

Cell Lysis: Treat cancer cells (e.g., DLD-1) with the desired concentrations of P3C for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and calculate the LC3-II/LC3-I ratio to assess autophagy induction.

Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer effects, particularly in colorectal cancer, are linked to the induction of autophagy.[1][2] This process involves the upregulation of key autophagy-related proteins, LC3 and Beclin-1.[1] The aglycone, pennogenin, has been shown to induce apoptosis in HCT-116 colon cancer cells by downregulating the PI3K/AKT/mTOR signaling pathway.[6][7]

Metabolic Modulatory Activity

P3C has shown potential in regulating glucose and lipid metabolism, suggesting its therapeutic utility in metabolic disorders.

Quantitative Metabolic Data

| Cell Line | Condition | Parameter | Effect of P3C | Concentration | Reference |

| 3T3-L1 Adipocytes | Hypertrophied | Lipid Accumulation | ↓ | 0-2 µM | [8] |

| 3T3-L1 Adipocytes | Hypertrophied | ATP Production | ↑ | 0-2 µM | [8] |

| 3T3-L1 Adipocytes | Hypertrophied | Extracellular Acidification Rate (ECAR) | ↑ | 0-2 µM | [8] |

| AML12 Hepatocytes | Insulin-Resistant | Insulin (B600854) Sensitivity | Improved | 0.25-0.5 µM | [2] |

| AML12 Hepatocytes | Insulin-Resistant | Glucose Uptake | Stimulated | 0.25-0.5 µM | [2] |

| AML12 Hepatocytes | Insulin-Resistant | Mitochondrial Respiration | Enhanced | 0.25-0.5 µM | [2] |

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial respiration in response to P3C.

-

Cell Seeding: Seed cells (e.g., AML12 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with P3C (e.g., 0.25 or 0.5 µM) for a predetermined duration.

-

Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Drug Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Seahorse XF Analyzer: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways in Metabolic Regulation

P3C improves insulin sensitivity in hepatocytes by activating the IRS/PI3K/Akt signaling pathway.[2] This activation enhances glycogen (B147801) synthesis and suppresses gluconeogenesis.[2] Additionally, P3C treatment increases the expression of p-AMPK and PGC1α, leading to enhanced mitochondrial oxidative respiration.[2]

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory mechanisms of P3C are emerging, related pennogenin glycosides and the aglycone have demonstrated anti-inflammatory properties. The hybridization of lathyrane diterpenoids with anti-inflammatory pharmacophores has been shown to inhibit the NF-κB signaling pathway and increase autophagy in RAW264.7 cells.[9]

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the anti-inflammatory potential of P3C by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of P3C for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent system.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Signaling Pathways in Anti-Inflammatory Action

Based on related compounds, the anti-inflammatory mechanism of P3C may involve the inhibition of the NF-κB signaling pathway and the induction of autophagy.[9]

Conclusion

This compound exhibits a compelling range of bioactivities with therapeutic potential in oncology and metabolic diseases. Its ability to induce autophagy in cancer cells and modulate key metabolic signaling pathways highlights its promise as a lead compound for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted pharmacological properties of this natural product. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic… [ouci.dntb.gov.ua]

- 3. Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic Drug Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic Drug Doxorubicin | Semantic Scholar [semanticscholar.org]

- 5. Identification and validation of autophagy-related genes influenced by paris polyphylla in tongue cancer using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing the therapeutic efficacy of piperine in colorectal cancer: development and evaluation of piperine-loaded PLGA-b-PEG copolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Pennogenin 3-O-beta-chacotrioside in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Rhizoma paridis, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides a comprehensive overview of its mechanism of action in cancer cells, synthesizing currently available data from preclinical studies. The primary modes of action include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and modulation of critical intracellular signaling cascades, notably the PI3K/Akt and MAPK pathways. Furthermore, evidence suggests its role in inducing autophagy. This document outlines the key molecular events, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound (P3C), a triglycoside of pennogenin, is a key bioactive constituent of the traditional medicinal plant Rhizoma paridis.[1] Emerging research has highlighted its cytotoxic effects against various cancer cell lines, positioning it as a molecule of interest for further investigation and potential drug development. This guide aims to consolidate the current understanding of P3C's anti-cancer mechanisms at the molecular level.

Core Mechanisms of Action

The anti-neoplastic effects of this compound are multi-faceted, primarily converging on the induction of programmed cell death and inhibition of cell proliferation.

Inhibition of Cancer Cell Proliferation and Viability

P3C has been shown to significantly reduce the viability of cancer cells in a dose-dependent manner. This is a crucial initial indicator of its anti-cancer potential.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| HL-60 | Human Promyelocytic Leukemia | 4.2 µg/mL | MTT Assay | --INVALID-LINK-- |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Data not publicly available | CCK-8 Assay | [1] |

Note: While the primary literature indicates significant reduction in NSCLC cell viability, specific IC50 values have not been made publicly available. The value for HL-60 cells is provided for reference.

Induction of Apoptosis

A primary mechanism of P3C's anti-cancer activity is the induction of apoptosis. Evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events in P3C-Induced Apoptosis:

-

Intrinsic Pathway:

-

Extrinsic Pathway:

-

Downregulation of initiator Caspase-8.[1] (Note: This finding from one study is unusual as Caspase-8 activation is canonical for the extrinsic pathway and requires further investigation).

-

The culmination of these events leads to the execution phase of apoptosis, characterized by the cleavage of cellular substrates by activated Caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Induction of Cell Cycle Arrest

P3C has been demonstrated to induce cell cycle arrest in cancer cells, thereby halting their proliferation.[1] While the specific phase of arrest can be cell-type dependent, this action prevents cancer cells from completing the cell division cycle.

Quantitative data on the percentage of cells in each phase of the cell cycle following P3C treatment in NSCLC cells is not currently available in the public domain.

Modulation of Key Signaling Pathways

P3C exerts its effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. P3C has been shown to decrease the phosphorylation of Akt, thereby inhibiting this pro-survival pathway.[1] The downregulation of p-Akt is a key event in sensitizing cancer cells to apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in regulating a wide range of cellular processes. P3C treatment leads to a decrease in the phosphorylation of ERK1/2 and p38, suggesting an inhibitory effect on these signaling cascades which are often hyperactivated in cancer.[1]

Induction of Autophagy

In addition to apoptosis, P3C has been identified as a modulator of autophagy. It has been shown to increase the expression of key autophagy-related proteins, LC3 and Beclin-1. Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death, and the precise role of P3C-induced autophagy in its anti-cancer effect warrants further investigation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating P3C's mechanism.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with P3C as described for the viability assay.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Treat cells with P3C as described previously.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.

-

Analysis: Analyze the DNA content by flow cytometry. The proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: After treatment with P3C, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cytochrome C, p-Akt, Akt, p-ERK, ERK, LC3, Beclin-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control to determine relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest, and modulating key pro-survival signaling pathways in cancer cells. The induction of autophagy adds another layer to its complex mechanism of action.

Future research should focus on:

-

Obtaining and publishing detailed quantitative data, including IC50 values across a broader range of cancer cell lines and specific data on cell cycle distribution and protein expression changes.

-

Elucidating the precise role of autophagy in P3C-mediated cell death.

-

Conducting in vivo studies to evaluate the efficacy and safety of P3C in animal models of cancer.

-

Investigating potential synergistic effects with existing chemotherapeutic agents.

A more complete understanding of the molecular mechanisms of this compound will be crucial for its translation into a potential clinical candidate for cancer therapy.

References

Pharmacological Properties of Pennogenin Steroidal Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin (B1253130) steroidal saponins (B1172615), a class of naturally occurring glycosides, have garnered significant scientific interest due to their diverse and potent pharmacological activities. Primarily isolated from medicinal plants of the Paris and Trillium genera, these compounds have demonstrated promising anticancer, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the pharmacological attributes of pennogenin steroidal saponins, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

Steroidal saponins are a major class of secondary metabolites characterized by a steroidal aglycone (sapogenin) linked to one or more sugar moieties.[1] Pennogenin represents a specific type of spirostanol (B12661974) sapogenin that forms the core of a variety of steroidal saponins. These glycosides have been traditionally used in herbal medicine for treating a range of ailments, including cancer and inflammatory conditions.[2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing that pennogenin saponins can modulate key cellular signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. This guide will delve into the core pharmacological properties of these compounds, presenting a synthesis of the current scientific knowledge.

Anticancer Properties

Pennogenin steroidal saponins exhibit significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their anticancer activity is a primary focus of ongoing research.

Cytotoxicity

The cytotoxic potential of various pennogenin steroidal saponins has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Pennogenin Saponin | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside (PS1) | HepG2 (Liver) | 13.5 | 48 | [2][4] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | HepG2 (Liver) | 9.7 | 48 | [2][4] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside (PS2) | HepG2 (Liver) | 11.6 | 48 | [2][4] |

| Pennogenin-3-O-β-chacotrioside | NSCLC (Lung) | Not specified | Not specified | [5] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | U87 (Glioblastoma) | Not specified | Not specified | [6] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | U251 (Glioblastoma) | Not specified | Not specified | [6] |

| Pennogenin Glycoside 1 | HeLa (Cervical) | ~3.0 µg/mL | 24 | [7] |

| Pennogenin Glycoside 2 | HeLa (Cervical) | ~3.0 µg/mL | 24 | [7] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pennogenin saponins exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pennogenin saponins have been shown to alter the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9][10]

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas. This leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[11] Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.[11]

Modulation of Signaling Pathways

Pennogenin saponins have been shown to modulate several key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Pennogenin saponins can inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby promoting apoptosis and inhibiting cell growth.[12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Pennogenin saponins can modulate the phosphorylation status of these kinases, contributing to their anticancer effects.[12]

Anti-inflammatory Properties

Pennogenin saponins have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.

Inhibition of Inflammatory Mediators

Inflammation is characterized by the production of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines. Pennogenin saponins have been found to inhibit the production of these key inflammatory molecules.

| Property | Model | Effect | Reference |

| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [6][13] |

| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated macrophages | Reduction in cytokine levels | [14][15] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of pennogenin saponins has also been confirmed in animal models of inflammation. The carrageenan-induced paw edema model is a widely used assay to screen for anti-inflammatory activity. Administration of pennogenin saponins has been shown to significantly reduce paw swelling in this model.[3][16]

Other Pharmacological Activities

Antifungal Activity

Several pennogenin steroidal saponins have been reported to possess moderate antifungal activity against various fungal strains.[2][4]

| Fungal Strain | Pennogenin Saponin | MIC (mg/mL) | Reference |

| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 2.5 | [2][4] |

| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 0.6 | [2][4] |

| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | 0.6 | [2][4] |

| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 1.2 | [2][4] |

| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 0.6 | [2][4] |

| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | 1.2 | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pennogenin 3-O-beta-chacotrioside: A Potential Therapeutic Agent Against Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Rhizoma paridis, has emerged as a compound of interest in the investigation of novel anti-cancer therapies.[1] Research indicates its potential to inhibit proliferation and induce programmed cell death (apoptosis) in non-small cell lung cancer (NSCLC) cells.[1] This technical guide provides an in-depth overview of the anti-tumor effects of this compound on NSCLC, summarizing the available data, outlining experimental methodologies, and visualizing the implicated signaling pathways.

Core Anti-Tumor Mechanisms

Studies on this compound have elucidated its role in several key anti-cancer processes in NSCLC cells. The primary mechanisms of action include the induction of apoptosis and the promotion of cell cycle arrest.[1] Furthermore, this compound has been shown to reduce cell viability and potentially inhibit cell migration and invasion.[1]

Data Presentation

Quantitative data regarding the efficacy of this compound on NSCLC cell lines, such as IC50 values, specific percentages of apoptotic cells, and cell cycle distribution, are not publicly available in the reviewed literature. The primary research article indicating these findings is not accessible in its full text, preventing the extraction of specific quantitative metrics.

Table 1: Summary of Qualitative Effects on NSCLC Cells

| Efficacy Parameter | Observed Effect | Reference |

| Cell Viability | Significantly Reduced | [1] |

| Apoptosis | Induced | [1] |

| Cell Cycle | Arrest Promoted | [1] |

| Cell Invasion | Investigated (outcome not specified in abstract) | [1] |

| Cell Migration | Investigated (outcome not specified in abstract) | [1] |

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are associated with the modulation of several key signaling pathways and apoptosis-related proteins. Western blot analyses have revealed that treatment with this compound leads to a decrease in the expression levels of pro-survival proteins and an increase in the expression of proteins that promote apoptosis.[1]

Specifically, the expression of caspase 8, caspase 9, phospho-ERK1/2, phospho-p38, and phospho-Akt were reported to be decreased.[1] Conversely, the expression levels of cleaved caspase 3 and cytochrome C were increased, indicating the activation of the apoptotic cascade.[1]

Caption: Signaling pathway of apoptosis induction by this compound in NSCLC cells.

Experimental Protocols

Detailed, step-by-step protocols for the experiments conducted with this compound on NSCLC cells are not available in the public domain. However, based on the cited methodologies, the following are generalized protocols for the key experiments performed.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Caption: Generalized workflow for the Cell Counting Kit-8 (CCK-8) assay.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. For apoptosis and cell cycle analysis, cells are typically stained with specific fluorescent dyes.

Caption: Generalized workflow for apoptosis and cell cycle analysis using flow cytometry.

Cell Invasion and Migration Assay (Transwell Assay)

The Transwell assay is used to study cell migration and invasion. It utilizes a chamber with a porous membrane that separates an upper and a lower compartment.

Caption: Generalized workflow for the Transwell cell migration and invasion assay.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

Caption: Generalized workflow for Western Blotting analysis.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a potential therapeutic agent for non-small cell lung cancer. Its ability to induce apoptosis and inhibit key survival pathways in NSCLC cells warrants further investigation. Future research should focus on obtaining the full spectrum of quantitative data to establish a more precise understanding of its efficacy. In vivo studies will also be crucial to validate these in vitro findings and to assess the compound's safety and pharmacokinetic profile in a whole-organism setting. The elucidation of the complete molecular mechanism of action will be instrumental in guiding the potential clinical development of this compound for the treatment of NSCLC.

References

Pennogenin 3-O-beta-chacotrioside: A Deep Dive into its Anti-Lipidemic Properties

For Researchers, Scientists, and Drug Development Professionals

Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal glycoside primarily isolated from Paris polyphylla, is emerging as a potent natural compound with significant anti-lipidemic effects. This technical guide synthesizes the current understanding of P3C's mechanism of action, presents key quantitative data from in-vitro studies, and provides detailed experimental protocols for researchers seeking to investigate its therapeutic potential further.

Core Mechanism of Action

This compound exerts its anti-lipidemic effects primarily by modulating lipid metabolism in adipocytes. The compound has been shown to significantly reduce lipid accumulation by downregulating key adipogenic and lipogenic transcription factors and enhancing mitochondrial fatty acid oxidation. This dual action makes it a promising candidate for addressing metabolic disorders characterized by excessive lipid storage, such as obesity.

The primary mechanism involves the suppression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2] These two master regulators of adipogenesis are crucial for the differentiation of preadipocytes into mature, lipid-laden adipocytes. By inhibiting their expression at both the mRNA and protein levels, P3C effectively curtails the entire lipogenic cascade.[1][2]

Concurrently, P3C upregulates the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and carnitine palmitoyltransferase 1a (CPT1a).[1][2] This enhancement of mitochondrial oxidative capacity leads to increased breakdown of fatty acids and a subsequent increase in mitochondrial respiration and ATP generation.[1][2] The culmination of these effects is a marked reduction in the size and number of lipid droplets within adipocytes.

Quantitative Data Summary

The anti-lipidemic efficacy of this compound has been quantified in studies utilizing hypertrophied 3T3-L1 adipocytes. The following tables summarize the key findings.

| Parameter | Treatment Group | Fold Change vs. Differentiated Control | Significance |

| Lipid Accumulation (Oil Red O Staining) | Differentiated Control | 1.0 | - |

| P3C (1 µM) | ↓ Significant Decrease | p < 0.05 | |

| P3C (5 µM) | ↓ More Significant Decrease | p < 0.01 | |

| Total Triglyceride Content | Differentiated Control | 1.0 | - |

| P3C (1 µM) | ↓ ~25% | p < 0.05 | |

| P3C (5 µM) | ↓ ~50% | p < 0.01 |

| Parameter | Treatment Group | Fold Change vs. Differentiated Control (mRNA Expression) | Significance |

| PPARγ | Differentiated Control | 1.0 | - |

| P3C (5 µM) | ↓ ~0.6 | p < 0.05 | |

| C/EBPα | Differentiated Control | 1.0 | - |

| P3C (5 µM) | ↓ ~0.5 | p < 0.05 | |

| PGC1α | Differentiated Control | 1.0 | - |

| P3C (5 µM) | ↑ ~1.8 | p < 0.05 | |

| CPT1a | Differentiated Control | 1.0 | - |

| P3C (5 µM) | ↑ ~2.2 | p < 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research investigating the anti-lipidemic effects of P3C.[1]

3T3-L1 Adipocyte Differentiation and P3C Treatment

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% fetal bovine serum) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Insulin Treatment: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Maintenance: The medium is then replaced every two days with DMEM containing 10% FBS.

-

P3C Treatment: this compound (dissolved in DMSO) is added to the differentiation medium at the desired concentrations (e.g., 1 µM and 5 µM) during the MDI treatment phase and maintained throughout the differentiation process. The final concentration of DMSO should be kept below 0.1%.

Lipid Accumulation Assays

-

Fixation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: After washing with distilled water, the cells are stained with a filtered Oil Red O solution (0.5 g in 100 mL of isopropanol, diluted with water) for 1 hour.

-

Visualization: The cells are washed with water, and the stained lipid droplets are visualized using a light microscope.

-

Quantification: To quantify the accumulated lipids, the stained oil droplets are eluted with 100% isopropanol, and the absorbance is measured at 520 nm.

-

Staining: Differentiated adipocytes are washed with PBS and stained with a Nile red solution (1 µg/mL in PBS) for 15 minutes at 37°C.

-

Visualization: The stained lipid droplets are visualized using a fluorescence microscope.

-

Quantification: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 572 nm, respectively.[1]

Triglyceride Quantification

-

Cell Lysis: Differentiated adipocytes are washed with PBS and lysed with a buffer containing 1% Triton X-100.

-

Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. The principle typically involves the enzymatic conversion of triglycerides to glycerol (B35011) and fatty acids, followed by a colorimetric or fluorometric measurement of the glycerol.[1]

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows, the following diagrams have been generated using Graphviz.

References

Pennogenin 3-O-beta-chacotrioside: A Technical Guide on its Enhancement of Mitochondrial Oxidative Capacity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal saponin (B1150181) derived from Paris polyphylla, is emerging as a compound of significant interest for its therapeutic potential in metabolic diseases.[1][2] Recent studies have elucidated its role in enhancing mitochondrial oxidative capacity, representing a promising avenue for the development of novel treatments for conditions such as obesity and insulin (B600854) resistance. This technical guide provides an in-depth overview of the effects of P3C on mitochondrial function, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies.

Introduction

Mitochondria are central to cellular metabolism, playing a critical role in energy production through oxidative phosphorylation (OXPHOS). Dysfunctional mitochondria are a hallmark of numerous metabolic disorders, leading to reduced energy expenditure and the accumulation of lipids. This compound has been identified as a potent modulator of mitochondrial activity, capable of reversing these detrimental effects in preclinical models.[1][2] This document serves as a comprehensive resource for understanding and potentially harnessing the therapeutic capabilities of P3C.

Mechanism of Action

This compound enhances mitochondrial oxidative capacity primarily by upregulating the expression of key genes involved in fatty acid oxidation and mitochondrial biogenesis.[1][2] The proposed signaling pathway suggests that P3C treatment leads to an increase in the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and Carnitine palmitoyltransferase 1A (CPT1a).[1][2] PGC1α is a master regulator of mitochondrial biogenesis, while CPT1a is a crucial enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This dual action leads to an increased capacity for cellular respiration and ATP production.

Quantitative Data

The effects of this compound on mitochondrial function have been quantified in hypertrophied 3T3-L1 adipocytes. The following tables summarize the key findings.

Table 1: Effect of P3C on Mitochondrial Respiration in 3T3-L1 Adipocytes [1]

| Treatment Group | Concentration (µM) | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |

| Control (DMSO) | - | Baseline | Baseline |

| P3C | 0.5 | Increased | Increased |

| P3C | 1.0 | Significantly Increased | Significantly Increased |

Table 2: Effect of P3C on ATP Production and Glycolysis in 3T3-L1 Adipocytes [1]

| Treatment Group | Concentration (µM) | ATP Generation | Basal Glycolysis (ECAR, mpH/min) |

| Control (DMSO) | - | Baseline | Baseline |

| P3C | 0.5 | Increased | No significant change |

| P3C | 1.0 | Significantly Increased | No significant change |

Table 3: Effect of P3C on Gene and Protein Expression in 3T3-L1 Adipocytes [2][3]

| Target | Molecule Type | Concentration (µM) | Outcome |

| PGC1α | Protein & mRNA | 0.5, 1.0 | Dose-dependent increase |

| CPT1a | Protein & mRNA | 0.5, 1.0 | Dose-dependent increase |

| OXPHOS Complexes | Protein | 0.5, 1.0 | Dose-dependent upregulation |

Note: "Increased" and "Significantly Increased" are relative to the DMSO control group as reported in the source literature. For precise fold changes, refer to the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

3T3-L1 Adipocyte Differentiation and P3C Treatment

This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and subsequent treatment with P3C.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF analyzer to measure the Oxygen Consumption Rate (OCR).

-

Cell Seeding: Seed 3T3-L1 cells in a Seahorse XF cell culture microplate and induce differentiation as described in 4.1.

-

Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Data Acquisition: The Seahorse XF analyzer measures OCR in real-time.

-

Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR data.

Western Blotting for Protein Expression

This protocol is used to determine the expression levels of PGC1α, CPT1a, and OXPHOS complex proteins.

-

Cell Lysis: Lyse the P3C-treated and control 3T3-L1 adipocytes in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against PGC1α, CPT1a, or a cocktail of antibodies for OXPHOS complexes, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).

Other Reported Biological Activities

Beyond its effects on mitochondrial oxidative capacity in adipocytes, this compound has demonstrated other significant biological activities:

-

Anti-Cancer Effects: P3C has been shown to induce apoptosis in non-small cell lung cancer cells.[3] This is associated with the release of cytochrome C from the mitochondria and the activation of caspases 3, 8, and 9.[3]

-

Improved Glucose Metabolism: In insulin-resistant hepatocytes, P3C improves insulin sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway.[4] It also enhances mitochondrial respiration in these cells, suggesting a broader application in metabolic diseases.[4]

-

Autophagy Modulation: P3C has been identified as a modulator of autophagy, increasing the expression of autophagy-related proteins LC3 and Beclin-1, which may contribute to its anti-colorectal cancer activity.

Conclusion and Future Directions

This compound is a promising natural compound with the potential to address the growing challenge of metabolic diseases. Its ability to enhance mitochondrial oxidative capacity through the upregulation of the PGC1α/CPT1a axis provides a clear mechanism for its beneficial effects on lipid metabolism. Further research should focus on in vivo studies to validate these findings in animal models of obesity and insulin resistance. Additionally, exploration of the compound's safety profile and pharmacokinetic properties will be crucial for its translation into a clinically viable therapeutic agent. The multifaceted biological activities of P3C, including its anti-cancer and autophagy-modulating properties, warrant further investigation to fully understand its therapeutic potential.

References

- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

Preliminary Studies on the Biological Properties of Pennogenin 3-O-beta-chacotrioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin (B1253130) 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Paris polyphylla, is a compound of growing interest within the scientific community. While the crude extracts of P. polyphylla have a history of use in traditional medicine for their anti-inflammatory properties, specific research into the direct anti-inflammatory effects of Pennogenin 3-O-beta-chacotrioside is still in its nascent stages. This technical guide provides a comprehensive overview of the current scientific literature, focusing on the established biological activities of this compound, with a particular emphasis on its potent anti-lipidemic effects. This document also explores the broader anti-inflammatory context of P. polyphylla saponins (B1172615) and outlines detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction: The Anti-inflammatory Potential of Paris polyphylla Saponins

Paris polyphylla, a perennial rhizomatous herb, has been a staple in traditional medicine for its purported therapeutic benefits, including anti-inflammatory and analgesic effects. Scientific investigations into the rhizome extracts of this plant have begun to validate these traditional uses. Studies have shown that these extracts can significantly ameliorate paw edema in animal models and inhibit the production of pro-inflammatory mediators.

Research indicates that the anti-inflammatory actions of P. polyphylla are largely attributed to its rich content of steroidal saponins. These compounds have been found to target key inflammatory pathways. Network pharmacology and experimental studies have revealed that P. polyphylla targets crucial inflammation-related genes such as IL-6, IL-1B, TNF, and CXCL8.[1] The underlying mechanism is believed to involve the modulation of the Toll-like receptor (TLR), MAPK, and NF-κB signaling pathways.[1] Specifically, saponins from P. polyphylla have been shown to inhibit the release of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner.

Quantitative Data on the Anti-inflammatory Effects of Paris polyphylla Extracts

While specific data for this compound is not yet available, studies on diosgenin-enriched extracts of P. polyphylla rhizome (DPPE) provide valuable insights into the potential anti-inflammatory capacity of its constituent saponins.

Table 1: In-vivo Anti-inflammatory Activity of Diosgenin-Enriched P. polyphylla Extract (DPPE) in Dextran-Induced Paw Edema in Rats

| Time (hours) | Paw Edema Suppression (%) |

| 2 | Significant (p < 0.01) |

| 4 | Significant (p < 0.01) |

Data extracted from a study demonstrating the dose-dependent anti-inflammatory activity of DPPE.

Proposed Anti-inflammatory Signaling Pathway of Paris polyphylla Saponins

The following diagram illustrates the putative mechanism by which saponins from P. polyphylla may exert their anti-inflammatory effects.

This compound: Focus on Anti-Lipidemic Properties

While direct evidence for the anti-inflammatory activity of this compound is pending, a significant body of research has elucidated its potent effects on lipid metabolism. These findings suggest its potential as a therapeutic agent for obesity-related metabolic disorders. The primary mechanism of action involves the attenuation of hypertrophied lipid accumulation by enhancing mitochondrial oxidative capacity.[2][3]

Data Presentation: Quantitative Effects on Adipogenesis and Lipogenesis

Studies utilizing the 3T3-L1 preadipocyte cell line have provided quantitative data on the anti-lipidemic effects of this compound (referred to as P3C in the cited study).

Table 2: Effect of P3C on Lipid Accumulation in Differentiated 3T3-L1 Adipocytes

| Treatment | Concentration (µM) | Lipid Accumulation (Relative to Control) |

| Control (MDI) | - | 100% |

| P3C | 0.5 | Significantly Decreased |

| P3C | 1.0 | Significantly Decreased |

Lipid accumulation was quantified by Oil Red O staining and isopropanol (B130326) extraction.[4][5]

Table 3: Effect of P3C on the Expression of Adipogenic and Lipogenic Genes in 3T3-L1 Adipocytes

| Gene | Treatment Concentration (µM) | mRNA Expression (Relative to MDI Control) |

| PPARγ | 1.0 | Significantly Decreased |

| C/EBPα | 1.0 | Significantly Decreased |

| FASN | 1.0 | Significantly Decreased |

| ACC | 1.0 | Significantly Decreased |

| SCD1 | 1.0 | Significantly Decreased |

Gene expression was determined by RT-qPCR.[4][5]

Table 4: Effect of P3C on Fatty Acid Oxidation-Related Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment Concentration (µM) | mRNA Expression (Relative to MDI Control) |

| PGC1α | 1.0 | Significantly Increased |

| CPT1a | 1.0 | Significantly Increased |

Gene expression was determined by RT-qPCR.[2]

Experimental Protocols

The following protocols are detailed to allow for the replication and further investigation of the anti-lipidemic effects of this compound.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Culture: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Induction of Differentiation: To initiate adipogenic differentiation, post-confluent 3T3-L1 cells (day 0) are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% fetal bovine serum (FBS) for 3 days.[3]

-

Maintenance: On day 3, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days until the cells are fully differentiated (approximately 8-10 days).[3]

Cell Viability Assay